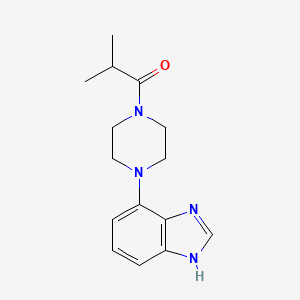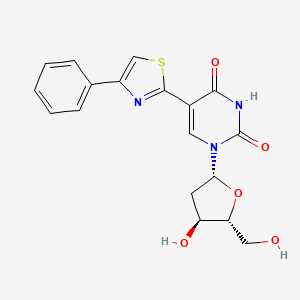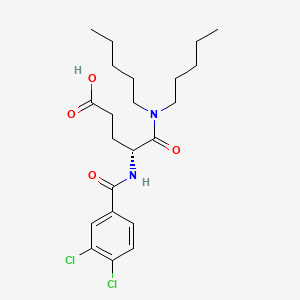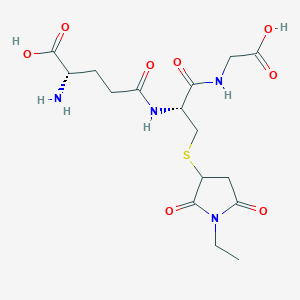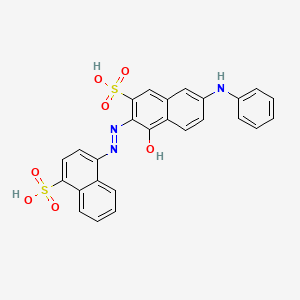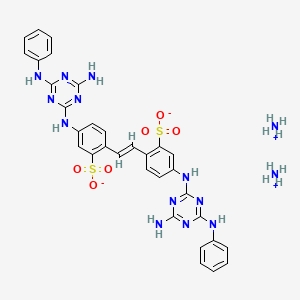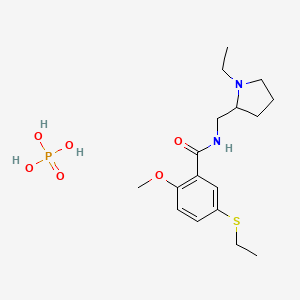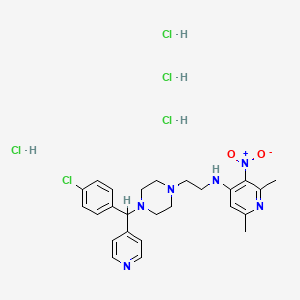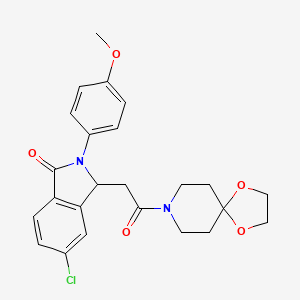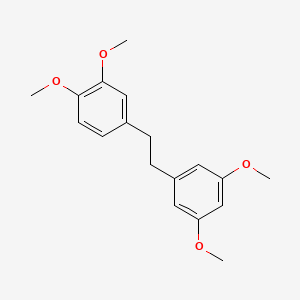
Benzene, 4-(2-(3,5-dimethoxyphenyl)ethyl)-1,2-dimethoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benceno, 4-(2-(3,5-dimetoxi fenil)etil)-1,2-dimetoxi- es un compuesto orgánico caracterizado por un anillo de benceno sustituido con un grupo 2-(3,5-dimetoxi fenil)etil y dos grupos metoxi en las posiciones 1 y 2.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Benceno, 4-(2-(3,5-dimetoxi fenil)etil)-1,2-dimetoxi- generalmente implica los siguientes pasos:
Materiales de partida: La síntesis comienza con materiales de partida disponibles comercialmente, como 3,5-dimetoxi benzaldehído y 1,2-dimetoxi benceno.
Reacción de Grignard: El 3,5-dimetoxi benzaldehído se somete a una reacción de Grignard con un reactivo de Grignard adecuado para formar el alcohol correspondiente.
Reducción: El alcohol resultante se reduce entonces para formar el grupo 2-(3,5-dimetoxi fenil)etil.
Reacción de acoplamiento: Finalmente, el grupo 2-(3,5-dimetoxi fenil)etil se acopla con 1,2-dimetoxi benceno en condiciones adecuadas para producir el compuesto diana.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto pueden implicar rutas sintéticas similares, pero a mayor escala, con optimizaciones para el rendimiento y la pureza. Estos métodos a menudo incluyen:
Hidrogenación catalítica: Para lograr pasos de reducción eficientes.
Síntesis automatizada: Utilizando sistemas automatizados para garantizar la coherencia y la escalabilidad.
Técnicas de purificación: Empleando técnicas de purificación avanzadas como la cromatografía para obtener productos de alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
Benceno, 4-(2-(3,5-dimetoxi fenil)etil)-1,2-dimetoxi- puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando reactivos como permanganato de potasio o trióxido de cromo para formar las correspondientes quinonas u otros productos oxidados.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando hidrogenación o hidruros metálicos para producir derivados reducidos.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, trióxido de cromo y otros agentes oxidantes fuertes.
Reducción: Gas hidrógeno con un catalizador de paladio, hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Halogenos, agentes nitrantes y agentes sulfonantes en condiciones ácidas o básicas.
Principales productos formados
Productos de oxidación: Quinonas, ácidos carboxílicos y aldehídos.
Productos de reducción: Alcoholes y alcanos.
Productos de sustitución: Derivados halogenados, nitrados y sulfonados.
Aplicaciones Científicas De Investigación
Benceno, 4-(2-(3,5-dimetoxi fenil)etil)-1,2-dimetoxi- tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en síntesis orgánica y como precursor de moléculas más complejas.
Biología: Se estudia por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles propiedades terapéuticas y como compuesto principal en el descubrimiento de fármacos.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la producción de productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de Benceno, 4-(2-(3,5-dimetoxi fenil)etil)-1,2-dimetoxi- implica su interacción con dianas moleculares como enzimas, receptores o ácidos nucleicos. El compuesto puede ejercer sus efectos a través de:
Unión a sitios activos: Inhibiendo o activando enzimas uniéndose a sus sitios activos.
Interacción con el receptor: Modulando la actividad del receptor al actuar como un agonista o antagonista.
Modulación de la vía: Influyendo en las vías celulares y las cascadas de señalización.
Comparación Con Compuestos Similares
Compuestos similares
Benceno, 4-(2-(3,5-dimetoxi fenil)etil)-1,3-dimetoxi-: Estructura similar pero con un patrón de sustitución diferente.
Benceno, 4-(2-(3,5-dimetoxi fenil)etil)-1,4-dimetoxi-: Otro isómero con diferentes posiciones de grupos metoxi.
Benceno, 4-(2-(3,5-dimetoxi fenil)etil)-1,2,3-trimetoxi-: Contiene un grupo metoxi adicional.
Singularidad
Benceno, 4-(2-(3,5-dimetoxi fenil)etil)-1,2-dimetoxi- es único debido a su patrón de sustitución específico, que puede influir en su reactividad química, actividad biológica y posibles aplicaciones. La presencia de múltiples grupos metoxi y la parte 2-(3,5-dimetoxi fenil)etil contribuyen a sus propiedades distintivas y lo convierten en un compuesto valioso para la investigación y el desarrollo.
Propiedades
Número CAS |
22318-87-2 |
|---|---|
Fórmula molecular |
C18H22O4 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
1-[2-(3,4-dimethoxyphenyl)ethyl]-3,5-dimethoxybenzene |
InChI |
InChI=1S/C18H22O4/c1-19-15-9-14(10-16(12-15)20-2)6-5-13-7-8-17(21-3)18(11-13)22-4/h7-12H,5-6H2,1-4H3 |
Clave InChI |
HCRRYKYLZWKBBM-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCC2=CC(=CC(=C2)OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


